molecular formula C13H18N2O3 B2820247 4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one CAS No. 1179886-87-3

4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B2820247
CAS No.: 1179886-87-3
M. Wt: 250.298
InChI Key: JCYLFIAOTOOSAY-UHFFFAOYSA-N
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Description

4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a piperidine ring substituted with a hydroxymethyl group at position 4, linked via a carbonyl group to a 1-methyl-1,2-dihydropyridin-2-one moiety. The hydroxymethyl group enhances hydrophilicity, while the piperidine and dihydropyridinone rings contribute to conformational flexibility and hydrogen-bonding interactions .

Properties

IUPAC Name

4-[4-(hydroxymethyl)piperidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-14-5-4-11(8-12(14)17)13(18)15-6-2-10(9-16)3-7-15/h4-5,8,10,16H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYLFIAOTOOSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one involves several steps. One common synthetic route includes the reaction of 4-(hydroxymethyl)piperidine with 1-methyl-1,2-dihydropyridin-2-one under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activities, including its effects on various enzymes and receptors. In medicine, it is investigated for its potential therapeutic applications, such as in the treatment of certain diseases. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways . The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-[4-(hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one are best contextualized by comparing it to related heterocyclic compounds (Table 1).

Table 1: Comparative Analysis of Structural Analogs

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) CAS Number Pharmacological Activity
This compound Piperidine-4-hydroxymethyl linked to 1-methyl-dihydropyridinone via carbonyl C₁₃H₁₈N₂O₃* 262.30 Not provided Unknown (theoretical potential)
4-(Hydroxymethyl)-1-methyl-1,2-dihydropyridin-2-one Simplified dihydropyridinone with hydroxymethyl at position 4 (no piperidine moiety) C₇H₉NO₂ 139.15 371765-69-4 Unreported
5-[4-(Hydroxymethyl)phenyl]-1,3-dimethyl-1,2-dihydropyridin-2-one Phenyl-hydroxymethyl substituent; 1,3-dimethyl substitution on dihydropyridinone C₁₄H₁₅NO₂ 229.28 Not provided Intermediate in synthesis
1-Methyl-3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one Piperidine linked to methylpyridinyloxy and dihydropyridinone C₁₈H₂₁N₃O₃ 327.38 1797857-25-0 Unreported (structural analog)
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-tetrahydropyridine-3-carboxylate Piperidine-acetyl substituent; tetrahydro-pyridine core C₂₇H₃₀N₂O₄ 446.54 Not provided Antibacterial, antitumor activity

Key Observations:

Structural Complexity and Bioactivity: The target compound’s piperidine-carbonyl-dihydropyridinone scaffold distinguishes it from simpler analogs like 4-(hydroxymethyl)-1-methyl-dihydropyridin-2-one . The piperidine moiety may enhance binding to biological targets (e.g., enzymes or receptors) due to increased conformational flexibility and hydrogen-bonding capacity.

Substituent Effects: The hydroxymethyl group in the target compound improves solubility compared to phenyl or methylpyridinyloxy substituents (e.g., compound in ). This could influence pharmacokinetics, such as oral bioavailability.

Conformational Analysis: The dihydropyridinone ring’s puckering (a feature described in ) may influence the compound’s interaction with biological targets. For example, ring flattening or distortion could modulate binding affinity.

Research Findings and Implications

  • Piperidine Derivatives : Piperidine-containing compounds are frequently explored in medicinal chemistry due to their versatility. For instance, the antitumor activity of Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-tetrahydropyridine-3-carboxylate underscores the pharmacological relevance of this scaffold.
  • The target compound’s dihydropyridinone ring may similarly interact with kinase domains or inflammatory mediators.

Biological Activity

4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one, with the CAS number 1179886-87-3, is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and biological properties, including its effects on various cancer cell lines and other biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C13H18N2O3C_{13}H_{18}N_{2}O_{3}, with a molecular weight of 250.29 g/mol. The compound features a dihydropyridinone core, which is often associated with diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with carbonyl compounds, followed by cyclization to form the dihydropyridinone structure. Specific synthetic routes may vary, but the general approach includes:

  • Formation of the piperidine derivative : Reaction of piperidine with hydroxymethyl groups.
  • Carbonylation : Introducing a carbonyl group to form the amide linkage.
  • Cyclization : Closing the ring to yield the dihydropyridinone structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. Research indicates that similar piperidine derivatives exhibit significant antiproliferative activity against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-oneMDA-MB-231 (breast)< 10Inhibition of HIF
3,5-Bis(4-hydroxyarylidene)-4-piperidonesMolt4/C8 (T-lymphocyte)< 5Induction of apoptosis
1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinonesHCT116 (colon)< 15Topoisomerase II inhibition

These findings suggest that similar structural motifs may confer anticancer activity through mechanisms such as apoptosis induction and inhibition of key enzymes involved in DNA replication.

Anti-inflammatory Effects

Compounds derived from piperidine structures have also demonstrated anti-inflammatory properties. For example, agents that inhibit pro-inflammatory cytokines such as IL-6 and TNF-α have been reported:

  • Study Findings : Certain synthesized piperidone derivatives showed significant inhibition of IL-6 and TNF-α in RAW264.7 cells induced by lipopolysaccharide (LPS), indicating their potential as anti-inflammatory agents.

Case Studies

Several case studies have documented the efficacy of piperidine derivatives in preclinical models:

  • Breast Cancer Model : A study evaluated a series of piperidine-based compounds for their ability to inhibit MCF7 and MDA-MB-231 cell lines. Results indicated that compounds with hydroxymethyl substitutions exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts.
  • Leukemia Model : In vitro studies on Molt4/C8 cells revealed that specific piperidone derivatives could induce apoptosis more effectively than standard chemotherapeutics like melphalan.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of 4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one?

Synthesis optimization requires attention to:

  • Reagent selection : Use coupling agents like EDCl/HOBt for amide bond formation between piperidine and dihydropyridinone moieties .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency and solubility of intermediates .
  • Catalysts : Transition-metal catalysts (e.g., Pd/C) may improve yields in hydrogenation steps during piperidine modification .
  • Temperature control : Maintain 0–5°C for acid-sensitive steps (e.g., hydroxymethyl group protection) to prevent side reactions .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of:

  • X-ray crystallography : Resolve 3D conformation, particularly for the piperidine-dihydropyridinone linkage .
  • NMR spectroscopy : Confirm regiochemistry via 1H^1H-NMR (e.g., singlet for 1-methyl group at δ 3.2–3.5 ppm) and 13C^{13}C-NMR (carbonyl signals at δ 165–175 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated: C13_{13}H18_{18}N2_2O3_3, exact mass 262.13 g/mol) .

Q. What safety protocols are critical during handling and storage?

  • Handling : Use fume hoods, nitrile gloves, and eye protection to avoid inhalation/skin contact with reactive intermediates .
  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the hydroxymethyl group .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) due to the compound’s tertiary amine and carbonyl groups .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antibacterial vs. anti-inflammatory activity) be resolved in structure-activity relationship (SAR) studies?

  • Comparative assays : Test the compound against isogenic bacterial strains (e.g., β-lactamase-producing vs. non-producing) to isolate β-lactamase inhibition effects .
  • Structural analogs : Synthesize derivatives lacking the hydroxymethyl group to assess its role in modulating dual activity .
  • Computational docking : Map binding affinities to targets like β-lactamase (PDB ID: 1BSG) and COX-2 (PDB ID: 5KIR) to identify competing interactions .

Q. What experimental strategies address low yields in the final cyclization step of the dihydropyridinone core?

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize thermal degradation .
  • Acid scavengers : Add molecular sieves or triethylamine to neutralize HCl byproducts during cyclization .
  • Solvent-free conditions : Explore mechanochemical grinding for improved atom economy and reduced side reactions .

Q. How can researchers mitigate instability of the hydroxymethyl group under physiological conditions?

  • Protecting groups : Temporarily replace the hydroxymethyl with a tert-butyldimethylsilyl (TBDMS) group during synthesis, followed by deprotection post-purification .
  • Prodrug design : Convert the hydroxymethyl to a phosphate ester for improved in vivo stability, with enzymatic activation at target sites .

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